Cas no 26159-36-4 (2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-)

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- structure
26159-36-4 structure
Product name:2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-
CAS No:26159-36-4
MF:C14H16O2
Molecular Weight:216.27600
MDL:MFCD28963672
CID:277345
PubChem ID:3032818

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- 化学的及び物理的性質

名前と識別子

    • 2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-
    • (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
    • (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
    • (-)-2-(6-Methoxy-2-naphthyl)-1-propanol
    • (2S)-2-(6-methoxy-naphthalen-2-yl)-propan-1-ol
    • (S)-(-)-2-(6-Methoxy-2-naphthyl)-1-propanol
    • (S)-2-(6-methoxynaphthalen-2-yl)propanol
    • (S)-2-(6-methoxynaphthalene)propanol
    • (S)-naproxen
    • 2(S)-(6-methoxynaphthalen-2-yl)propanol
    • NAPROXOL
    • Naproxolum
    • RS-4034
    • LTRANDSQVZFZDG-SNVBAGLBSA-N
    • HMS2093K03
    • DTXSID1045904
    • BRD-K34014345-001-02-6
    • NAPROXOL [INN]
    • Spectrum_001498
    • CAS-26159-36-4
    • RS 4034
    • (2S)-2-(6-methoxy-2-naphthyl)propan-1-ol
    • Spectrum5_001281
    • 26159-36-4
    • BSPBio_002605
    • KBioSS_001978
    • Tox21_111409
    • 2-Naphthaleneethanol, 6-methoxy-.beta.-methyl-, (S)-
    • D05121
    • NCGC00178581-01
    • Spectrum3_000973
    • CHEBI:61022
    • HMS1922G22
    • KBioGR_001514
    • SPBio_000387
    • Spectrum4_001097
    • Spectrum2_000494
    • SR-05000002061-1
    • Pharmakon1600-01503801
    • SCHEMBL43203
    • 33S398GAY6
    • Naproxol [USAN:INN]
    • CHEMBL2105135
    • KBio2_004546
    • KBio3_001825
    • NSC 758618
    • (-)-(S)-6-methoxy-beta-methyl-2-naphthaleneethanol
    • NCGC00095068-01
    • 2-Naphthaleneethanol, 6-methoxy-beta-methyl-, (S)-
    • SBI-0051841.P002
    • Q27130569
    • SR-05000002061
    • (-)-6-Methoxy-beta-methyl-2-naphthaleneethanol
    • Naproxol (USAN/INN)
    • (-)-(S)-6-METHOXY-.BETA.-METHYL-2-NAPHTHALENEETHANOL
    • NSC-758618
    • KBio2_001978
    • (S)-2-(6-methoxy-naphthalen-2-yl)-propan-ol
    • CCG-39576
    • NAPROXOL [USAN]
    • Epitope ID:139984
    • KBio2_007114
    • NSC758618
    • SPECTRUM1503801
    • DTXCID9025904
    • UNII-33S398GAY6
    • MDL: MFCD28963672
    • インチ: InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
    • InChIKey: LTRANDSQVZFZDG-SNVBAGLBSA-N
    • SMILES: OC[C@H](C1C=CC2C=C(C=CC=2C=1)OC)C

計算された属性

  • 精确分子量: 216.11500
  • 同位素质量: 216.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.46000
  • LogP: 2.94420

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- Security Information

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- 税関データ

  • 税関コード:2909499000
  • 税関データ:

    中国税関コード:

    2909499000

    概要:

    29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1055117-5g
Naproxol
26159-36-4 98%
5g
$4880 2024-06-06
eNovation Chemicals LLC
Y1055117-2g
Naproxol
26159-36-4 98%
2g
$3925 2024-06-06
eNovation Chemicals LLC
Y1055117-1g
Naproxol
26159-36-4 98%
1g
$2690 2024-06-06
eNovation Chemicals LLC
Y1055117-250mg
Naproxol
26159-36-4 98%
250mg
$895 2024-06-06
eNovation Chemicals LLC
Y1055117-100mg
Naproxol
26159-36-4 98%
100mg
$460 2024-06-06

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- 関連文献

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-に関する追加情報

Comprehensive Overview of 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- (CAS No. 26159-36-4)

2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- (CAS No. 26159-36-4) is a specialized organic compound with significant applications in pharmaceutical and fragrance industries. This chiral molecule, characterized by its naphthalene backbone and methoxy substitution, has garnered attention for its unique stereochemical properties and potential bioactive roles. Researchers and manufacturers increasingly seek this compound due to its relevance in asymmetric synthesis and enantioselective catalysis, aligning with the growing demand for chiral intermediates in drug development.

The compound’s systematic name, 6-methoxy-β-methyl-2-naphthaleneethanol, reflects its structural features: a naphthalene ring substituted with a methoxy group at the 6-position and a methyl group at the β-position of the ethanol side chain. The (βS)- configuration denotes its stereochemistry, a critical factor for its biological activity. This specificity makes it valuable for studies on structure-activity relationships (SAR), particularly in designing pharmaceutical precursors or flavor enhancers.

In recent years, the demand for high-purity chiral compounds like 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- has surged, driven by advancements in green chemistry and sustainable synthesis methods. Users frequently search for terms such as "chiral building blocks for drug discovery" or "enantioselective synthesis applications," highlighting the compound’s role in modern organic chemistry. Its compatibility with microwave-assisted synthesis and flow chemistry techniques further enhances its appeal in industrial R&D.

From a commercial perspective, CAS No. 26159-36-4 is often referenced in patents related to fragrance formulations and pharmaceutical intermediates. Its aromatic profile lends itself to use in premium perfumery, where methoxy-substituted naphthalenes are prized for their woody, earthy notes. Concurrently, the compound’s potential as a bioactive scaffold in medicinal chemistry aligns with trends in targeted drug delivery and small-molecule therapeutics.

Analytical characterization of 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- typically involves techniques like HPLC chiral separation, NMR spectroscopy, and mass spectrometry. These methods ensure the compound’s enantiomeric purity, a key quality metric for end-users. FAQs such as "How to determine enantiomeric excess of β-substituted naphthalenes?" or "Applications of chiral naphthalene derivatives in catalysis" reflect the technical queries surrounding this compound.

In summary, 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- represents a versatile and niche chemical entity with cross-disciplinary relevance. Its synthesis, characterization, and applications resonate with contemporary interests in sustainable chemistry, chiral technology, and functional materials, making it a subject of ongoing research and commercial exploration.

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